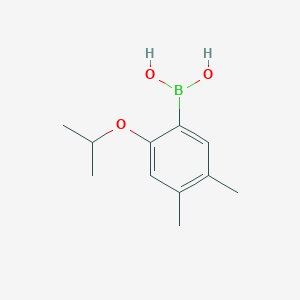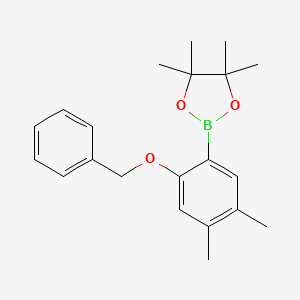
2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester
説明
2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C21H27BO3 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.2053249 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Synthetic Chemistry
2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester is involved in various synthetic chemistry processes. Shirakawa, Arase, and Hoshi (2004) explored synthetic routes to alkenylboronic acid pinacol esters, highlighting the compound's role in creating products insensitive to air, moisture, and chromatography (Shirakawa, Arase, & Hoshi, 2004).
2. Catalytic Processes
Kitazawa et al. (2010) described the RuH2(CO)(PPh3)3-catalyzed arylation of aromatic esters using arylboronates, demonstrating the compound's efficacy in C–H bond cleavage and catalysis (Kitazawa et al., 2010).
3. Detection and Imaging Applications
In the field of detection and imaging, Tian et al. (2017) developed a near-infrared fluorescent probe using phenylboronic acid pinacol ester for detecting benzoyl peroxide in samples and imaging in zebrafish (Tian et al., 2017).
4. Electrochemical Properties
Ohtsuka, Inagi, and Fuchigami (2017) analyzed the electrochemical properties of boronic acid pinacol esters, finding them to have lower oxidation potentials compared to their counterparts, indicating potential applications in electrochemistry (Ohtsuka, Inagi, & Fuchigami, 2017).
5. Polymer Synthesis
Cui et al. (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester, demonstrating the compound's utility in creating responsive polymers for potential delivery vehicles (Cui et al., 2017).
6. Carboxylation Reactions
Ukai et al. (2006) utilized esters of arylboronic acids in catalytic carboxylation reactions with carbon dioxide, highlighting another chemical synthesis application (Ukai et al., 2006).
7. Organic Photoluminescence
Shoji et al. (2017) discovered that arylboronic esters exhibit phosphorescence in the solid state at room temperature, revealing a new aspect of these compounds in organic photoluminescence (Shoji et al., 2017).
作用機序
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound participates in the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by this characteristic.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in medicinal chemistry and drug design.
Action Environment
The rate of hydrolysis of phenylboronic pinacol esters, such as 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
2-(4,5-dimethyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-15-12-18(22-24-20(3,4)21(5,6)25-22)19(13-16(15)2)23-14-17-10-8-7-9-11-17/h7-13H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUJJZIQABUAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132082 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-58-5 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)

![(1R,2R)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine](/img/structure/B6307973.png)
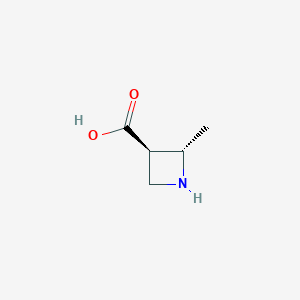

![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Aminoethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B6307990.png)

![1h-Benzo[f]indole](/img/structure/B6308010.png)
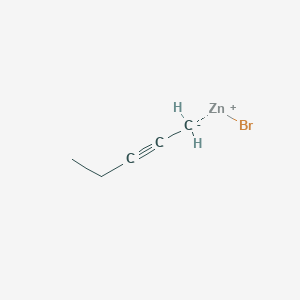
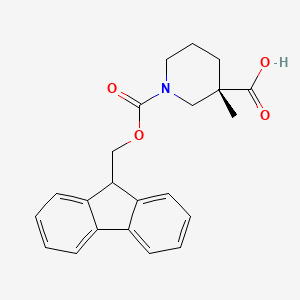
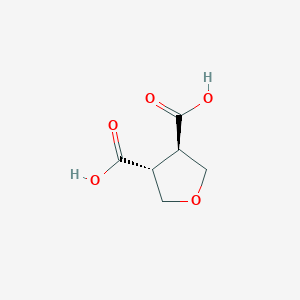

![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)
